Suberanilic Acid
Overview
Description
Suberanilic acid is an amide alkaloid obtained from the endophytic fungus Pestalotiopsis trachycarpicola DCL44. It has been identified as a significant antimicrobial agent, particularly effective against multi-drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus .
Mechanism of Action
Target of Action
Suberanilic Acid is a key intermediate in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This can alter the expression of genes, including those responsible for cell cycle arrest, differentiation, and apoptosis .
Biochemical Pathways
By inhibiting HDACs, SAHA can affect various cellular processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
The enzymatic stability of the acyltransferase from mycobacterium smegmatis (msact), used in the preparation of aminooxo-acids including this compound, has been reported to be stable for up to one month . This suggests that this compound could potentially have a prolonged presence in the body, but further studies are needed to confirm this.
Result of Action
SAHA has been shown to cause cell cycle arrest, induce differentiation, and promote apoptosis in various cancer cell lines .
Action Environment
The synthesis of this compound via msact has been reported to be a green and cost-efficient approach, suggesting that it could potentially be produced in a variety of environmental conditions .
Biochemical Analysis
Cellular Effects
Suberanilic Acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .
Preparation Methods
Suberanilic acid can be synthesized through enzymatic amide bond formation. One method involves the use of an acyltransferase from Mycobacterium smegmatis, which catalyzes the reaction between anilines and various anhydrides in water. This process is highly efficient, with yields ranging from 68% to 94% and reaction times between 0.5 to 5 hours . Another method involves heating suberic acid with acetic anhydride to produce suberoyl anhydride, which is then reacted with aniline to form this compound .
Chemical Reactions Analysis
Suberanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Suberanilic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: Its antimicrobial properties make it a valuable tool in studying bacterial resistance mechanisms.
Comparison with Similar Compounds
Suberanilic acid can be compared with other similar compounds such as suberoylanilide hydroxamic acid. While both compounds share a similar core structure, this compound is unique due to its specific antimicrobial properties and its ability to target multiple pathways in bacteria. Other similar compounds include various amide alkaloids and hydroxamic acids, which also exhibit antimicrobial activity but may differ in their specific mechanisms of action and effectiveness .
Properties
IUPAC Name |
8-anilino-8-oxooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429494 | |
Record name | Suberanilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149648-52-2 | |
Record name | Suberanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suberanilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUBERANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Suberanilic Acid in the synthesis of Vorinostat?
A: this compound serves as a crucial intermediate in the synthesis of Vorinostat, a histone deacetylase inhibitor used in cancer treatment [, , , ]. Different synthetic routes utilize this compound, often involving reactions with hydroxylamine hydrochloride and coupling agents to ultimately yield Vorinostat [, ].
Q2: Are there alternative methods for synthesizing this compound besides its use in Vorinostat production?
A: Yes, a novel photochemical method has been developed for the synthesis of this compound. This method involves a deoxygenative hydroalkylation reaction of unactivated alkenes using readily available carboxylic acid derivatives []. This approach offers advantages such as broad functional group tolerance, mild reaction conditions, and scalability, making it a promising alternative to traditional methods.
Q3: Has this compound itself demonstrated any biological activity?
A: While this compound is primarily known as a precursor to Vorinostat, research indicates that a derivative, N-hydroxy-N'-phenyloctanediamide, synthesized from the methyl ester of this compound, exhibits potent inhibitory effects on the proliferation of AXC rat prostate cancer cells in vitro []. This finding suggests potential biological activity associated with this compound derivatives, warranting further investigation.
Q4: Are there any known immunological reactions associated with this compound or its derivatives?
A: Research dating back to the early 20th century indicates that azoproteins derived from this compound, along with similar compounds like adipanilic and succinanilic acids, elicited specific precipitin reactions with corresponding immune sera []. These findings highlight the potential for this compound and its derivatives to interact with the immune system, a factor to consider in drug development.
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